molecular formula C13H19F2N3 B13218775 2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine

2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine

Cat. No.: B13218775
M. Wt: 255.31 g/mol
InChI Key: UORRWYUOILETLM-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine is a chemical compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine involves multiple steps. One common method includes the reaction of (4,4-difluorocyclohexyl)hydrazine hydrochloride with a suitable benzodiazole precursor under controlled conditions . Another approach involves the preparation of 2-chloro-1-(4,4-difluorocyclohexyl)ethanone, which is then reacted with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexyl ketones, while reduction can produce difluorocyclohexyl alcohols. Substitution reactions can result in a variety of functionalized benzodiazole derivatives.

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl group is known to form favorable hydrophobic interactions with target proteins, while the benzodiazole ring can participate in

Properties

Molecular Formula

C13H19F2N3

Molecular Weight

255.31 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine

InChI

InChI=1S/C13H19F2N3/c14-13(15)5-3-8(4-6-13)12-17-10-2-1-9(16)7-11(10)18-12/h8-9H,1-7,16H2,(H,17,18)

InChI Key

UORRWYUOILETLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)NC(=N2)C3CCC(CC3)(F)F

Origin of Product

United States

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